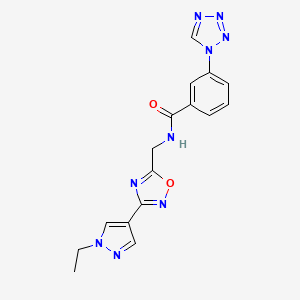

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N9O2/c1-2-24-9-12(7-19-24)15-20-14(27-21-15)8-17-16(26)11-4-3-5-13(6-11)25-10-18-22-23-25/h3-7,9-10H,2,8H2,1H3,(H,17,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTQUCYQDUXHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of Pyrazole Core : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

- Oxadiazole and Tetrazole Integration : Subsequent reactions introduce the oxadiazole and tetrazole moieties, which are crucial for the compound's biological activity.

- Final Coupling : The final step involves coupling the resulting intermediates to form the desired benzamide structure.

This multi-step synthetic route is essential for achieving the specific molecular configuration required for biological activity.

This compound exhibits a range of biological activities attributed to its structural components:

- Antimicrobial Activity : Compounds containing pyrazole and oxadiazole rings have shown significant antibacterial and antifungal properties. The tetrazole moiety enhances interactions with various enzymes and receptors, leading to increased bioactivity.

Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of various pyrazole derivatives, including those similar to our compound. The results indicated that modifications in the pyrazole structure significantly influenced activity against Mycobacterium tuberculosis.

Findings :

- Compounds with a tetrazole substitution demonstrated enhanced potency compared to their non-substituted counterparts.

Study 2: Antimicrobial Efficacy

In another study focusing on pyrazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results highlighted that certain structural features, including the presence of an oxadiazole ring, contributed to improved antibacterial efficacy.

| Compound Structure | Minimum Inhibitory Concentration (MIC) |

|---|---|

| N-((3-(1-ethyl-1H-pyrazol-4-yl)-... | 50 μg/ml (E. coli) |

| N-(tetrazolyl) derivative | 25 μg/ml (S. aureus) |

Therapeutic Potential

The compound's unique structure suggests potential therapeutic applications in various fields:

- Cancer Therapy : Preliminary studies indicate that similar compounds may inhibit tumor growth through enzyme modulation.

- Neurological Disorders : The ability of tetrazoles to cross the blood-brain barrier opens avenues for treating neurological conditions.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the compound's safety profile. Toxicological assessments have shown that derivatives with similar structures exhibit low toxicity levels in vitro, making them promising candidates for further development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Nitrogen-rich vs. Halogenated Derivatives : The target compound’s tetrazole group provides a higher nitrogen content (7 N atoms) compared to halogenated analogs (e.g., chlorine in ), which may influence binding to polar targets like kinases or GPCRs.

- Pharmacological Activity : The pyrimidine-containing analog in demonstrates CFTR modulation, suggesting that oxadiazole-pyrazole hybrids may target ion channels.

Pharmacological Implications

While direct data for the target compound are unavailable, insights from analogs include:

- CFTR Modulation : The pyrimidine-oxadiazole derivative in showed 47% yield and potent CFTR potentiation (EC₅₀ = 0.3 µM), suggesting structural motifs shared with the target compound may have similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.